molecular formula C24H13Cl2N7O5S B11696184 (4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11696184
M. Wt: 582.4 g/mol
InChI Key: UXFGRKLBTIDEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule featuring multiple functional groups, including nitro, phenyl, thiazolyl, and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common route includes the condensation of 2,6-dichloro-4-nitrophenylhydrazine with 4-nitrobenzaldehyde to form the hydrazone intermediate. This intermediate is then reacted with 4-phenyl-1,3-thiazol-2-yl acetic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to form corresponding N-oxides.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products Formed

    Amines: from the reduction of nitro groups.

    N-oxides: from the oxidation of the compound.

    Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

(4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-nitroaniline: Shares the dichloro-nitrophenyl moiety.

    4-Phenyl-1,3-thiazole: Contains the thiazole ring similar to the target compound.

    4-Nitrobenzaldehyde: Contains the nitrophenyl group.

Uniqueness

(4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.

Properties

Molecular Formula

C24H13Cl2N7O5S

Molecular Weight

582.4 g/mol

IUPAC Name

4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C24H13Cl2N7O5S/c25-17-10-16(33(37)38)11-18(26)21(17)28-29-22-20(14-6-8-15(9-7-14)32(35)36)30-31(23(22)34)24-27-19(12-39-24)13-4-2-1-3-5-13/h1-12,30H

InChI Key

UXFGRKLBTIDEAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])N=NC5=C(C=C(C=C5Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.